1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 852451-75-3

1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Catalog Number: EVT-2984144
CAS Number: 852451-75-3
Molecular Formula: C21H17F3N4O
Molecular Weight: 398.389
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines and their derivatives is typically achieved through various multi-step chemical reactions. Common strategies involve the condensation of substituted pyrazoles with pyrimidine derivatives, often employing catalysts and specific reaction conditions. [, ]

Molecular Structure Analysis

The core structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused with a pyrimidine ring. The specific substitution patterns on these rings dictate their physicochemical properties and biological activities. []

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives varies depending on their specific structure and target. Research suggests that they can act as enzyme inhibitors, receptor antagonists, or modulators of various signaling pathways. [, , , , ]

Applications
  • Anti-inflammatory agents: These compounds have demonstrated potential in treating inflammatory diseases, particularly respiratory inflammatory diseases. [, ]
  • Psoriasis treatment: Some derivatives exhibit potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a potential target for psoriasis treatment. []
  • Antimicrobial agents: Certain pyrazolo[3,4-d]pyrimidines have shown promising in vitro activity against various bacterial and fungal strains. []
  • Overactive bladder treatment: Studies suggest that specific derivatives can improve urethral smooth muscle relaxation, offering potential for treating overactive bladder. []
  • Glaucoma treatment: Research indicates that some derivatives may influence intraocular pressure by affecting the trabecular meshwork cells, making them potential candidates for glaucoma treatment. []
  • Vascular diseases: Evidence suggests that certain derivatives can impact vascular smooth muscle contraction, offering potential therapeutic avenues for vascular diseases. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea

Compound Description: This compound served as a lead compound in a study aimed at discovering new treatments for psoriasis. It exhibited moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a potential molecular target for psoriasis treatment [].

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b)

Compound Description: Identified as a potent FLT3 inhibitor, this compound demonstrated significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, without recurrence 15 days post-treatment. Further investigations revealed its mechanism of action involves inhibiting FLT3 [].

5-Anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Compound Description: This specific pyrazolo[3,4-d]pyrimidine derivative was the subject of a crystallographic study to determine its structure. The study revealed key structural features, including the dihedral angles formed by various substituents with the pyrazolo[3,4-d]pyrimidine unit and the presence of intramolecular and intermolecular hydrogen bonds [].

2-Benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones (5a–f)

Compound Description: This series of pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for antimicrobial activity. These compounds featured a phenyl group at N1, an amino group at C3, and various benzyl or aryloxymethyl substituents at C2. Several compounds exhibited activity against bacteria and fungi at a concentration of 100 μg/ml [].

2-Aryloxy-methyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-thiones (6a–c)

Compound Description: This series of compounds represents a thione analog of the aforementioned 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones (5a-f). These compounds were synthesized by replacing the carbonyl oxygen at C4 with sulfur. They were also screened for their antimicrobial activity [].

4-Amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine (PP2)

Compound Description: PP2 is a potent and selective Src tyrosine kinase inhibitor []. It has been widely used as a pharmacological tool in research to investigate the role of Src kinases in various cellular processes.

Compound Description: BAY 41-2272 acts as a soluble guanylyl cyclase (sGC) stimulator. It enhances the activity of sGC, leading to increased production of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in vasodilation [, ].

Compound Description: BAY 60-2770 is a potent and selective soluble guanylyl cyclase (sGC) activator. It directly stimulates sGC, leading to increased cGMP production and subsequent vasodilation. It has shown promising results in preclinical studies for treating cardiovascular diseases [, , ].

Properties

CAS Number

852451-75-3

Product Name

1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

IUPAC Name

1-(3,4-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C21H17F3N4O

Molecular Weight

398.389

InChI

InChI=1S/C21H17F3N4O/c1-13-6-7-17(8-14(13)2)28-19-18(10-26-28)20(29)27(12-25-19)11-15-4-3-5-16(9-15)21(22,23)24/h3-10,12H,11H2,1-2H3

InChI Key

NOTIWXXUGPLYEQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.